molecular formula C6H9ClN2O B107404 4-Hydrazinylphenol hydrochloride CAS No. 705940-15-4

4-Hydrazinylphenol hydrochloride

Cat. No.: B107404
CAS No.: 705940-15-4
M. Wt: 160.6 g/mol
InChI Key: SMYDSLWPONVSKM-UHFFFAOYSA-N
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Description

4-Hydrazinylphenol hydrochloride is a chemical compound with the molecular formula C6H9ClN2O. . This compound is known for its unique chemical properties and reactivity, making it valuable in scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

It is known that hydrazine derivatives can participate in various biochemical reactions . They can act as catalysts in the oxidation and amination of carbonyls, including the synthesis of esters and amides . The specific enzymes, proteins, and other biomolecules that 4-Hydrazinylphenol hydrochloride interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that hydrazine derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylphenol hydrochloride typically involves the reaction of 4-nitrophenol with hydrazine hydrate under acidic conditions. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the hydrazine derivative. The hydrochloride salt is then formed by the addition of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinylphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various ethers or esters .

Scientific Research Applications

4-Hydrazinylphenol hydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals

Comparison with Similar Compounds

    4-Hydrazinylphenol: A closely related compound with similar chemical properties and reactivity.

    4-Chlorophenylhydrazine hydrochloride: Another hydrazine derivative with distinct chemical behavior.

    Phenylhydrazine hydrochloride: A simpler hydrazine derivative used in various chemical reactions

Uniqueness: 4-Hydrazinylphenol hydrochloride is unique due to its combination of hydrazine and phenol functionalities, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-hydrazinylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-8-5-1-3-6(9)4-2-5;/h1-4,8-9H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYDSLWPONVSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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